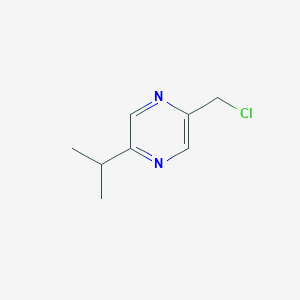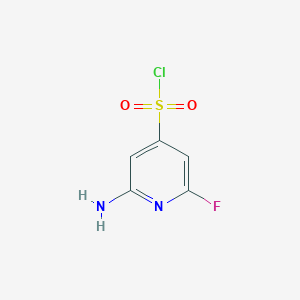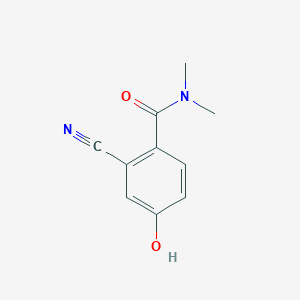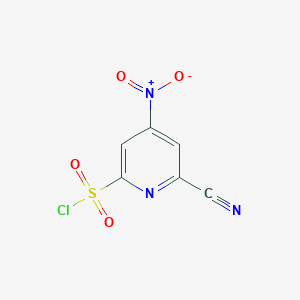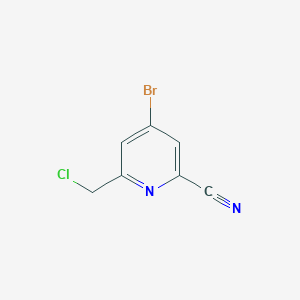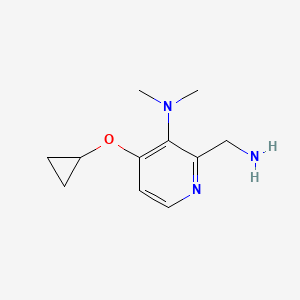
4-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide: is a synthetic organic compound with the molecular formula C14H19N3O3 and a molecular weight of 277.322 g/mol This compound is characterized by its unique structure, which includes a cyclopropoxy group and a pyridine ring substituted with tetramethyl groups and dicarboxamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as aldehydes or ketones, with ammonia or amines.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the pyridine ring.
Formation of Dicarboxamide Groups: The dicarboxamide functionalities are introduced through amidation reactions, where carboxylic acid derivatives react with amines or ammonia under appropriate conditions.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropoxy group or the pyridine ring is oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the dicarboxamide groups to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopropoxy group are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under conditions such as reflux or catalysis.
Major Products:
Oxidation Products: Hydroxylated or oxidized derivatives of the pyridine ring or cyclopropoxy group.
Reduction Products: Amines or other reduced forms of the dicarboxamide groups.
Substitution Products: Compounds with substituted functional groups on the pyridine ring or cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions within cells.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Diagnostic Agents: It is explored as a diagnostic agent in imaging techniques and assays.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It is employed in the production of pharmaceutical compounds with specific biological activities.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
- 4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-dicarboxamide
- 4-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-dicarboxamide
- 4-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine
Comparison:
- Structural Differences: The primary difference lies in the number and position of methyl groups and the presence of dicarboxamide or diamine functionalities.
- Chemical Properties: These structural differences lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The unique structure of 4-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide imparts specific biological activities that may differ from its analogs, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C14H19N3O3 |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-16(2)13(18)11-10(20-9-5-6-9)7-8-15-12(11)14(19)17(3)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
CFIWFPYDBHBSDW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


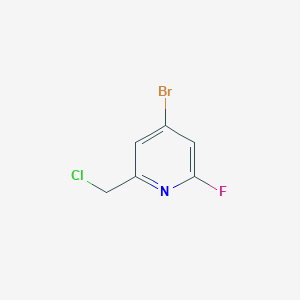
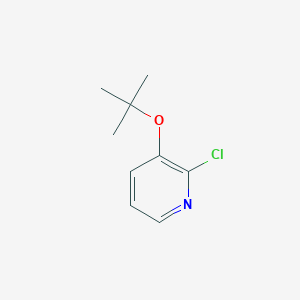

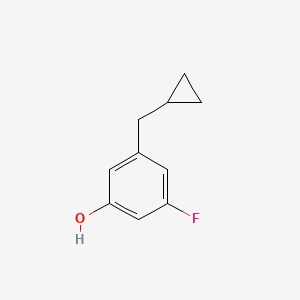
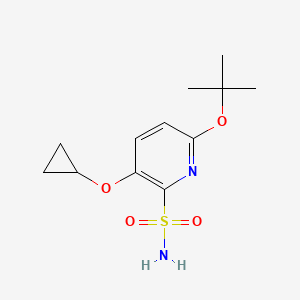

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
